5-chloro-3-[(5-methyl-1H-imidazol-2-yl)methyl]quinazolin-4-one
Overview
Description
5-chloro-3-[(5-methyl-1H-imidazol-2-yl)methyl]quinazolin-4-one is a heterocyclic compound that combines a quinazolinone core with an imidazole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-[(5-methyl-1H-imidazol-2-yl)methyl]quinazolin-4-one typically involves the condensation of a quinazolinone derivative with an imidazole derivative. One common method involves the reaction of 5-chloro-3-formylquinazolin-4-one with 5-methyl-1H-imidazole-2-carbaldehyde under basic conditions to form the desired product .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-[(5-methyl-1H-imidazol-2-yl)methyl]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The imidazole moiety can be oxidized to form N-oxides.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the imidazole moiety.
Reduction: Dihydroquinazolinones.
Substitution: Substituted quinazolinones with various nucleophiles.
Scientific Research Applications
5-chloro-3-[(5-methyl-1H-imidazol-2-yl)methyl]quinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5-chloro-3-[(5-methyl-1H-imidazol-2-yl)methyl]quinazolin-4-one involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzyme active sites, while the quinazolinone core can interact with nucleic acids or proteins. These interactions can modulate biological pathways and result in various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methyl-4-isothiazolin-3-one: Another heterocyclic compound with antimicrobial properties.
5-chloro-3-methyl-1H-indole: A compound with potential anticancer activity.
5-chloro-2-methyl-1H-benzimidazole: Known for its antiviral properties.
Uniqueness
5-chloro-3-[(5-methyl-1H-imidazol-2-yl)methyl]quinazolin-4-one is unique due to its combination of a quinazolinone core and an imidazole moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
5-chloro-3-[(5-methyl-1H-imidazol-2-yl)methyl]quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O/c1-8-5-15-11(17-8)6-18-7-16-10-4-2-3-9(14)12(10)13(18)19/h2-5,7H,6H2,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAYAUSDKFWKAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)CN2C=NC3=C(C2=O)C(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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